molecular formula C22H30N6O B5278735 N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide

N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide

Cat. No.: B5278735
M. Wt: 394.5 g/mol
InChI Key: ARKAKGAPYZACKB-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound includes a piperazine ring, a pyridazine ring, and a piperidine ring, which are known to contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Piperazine Ring: Starting with a suitable diamine and a dihalide to form the piperazine ring.

    Introduction of the Pyridazine Ring: Using a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Attachment of the Piperidine Ring: Through nucleophilic substitution or other suitable reactions.

    Final Coupling: Coupling the intermediate compounds with 2,5-dimethylphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or piperazine rings.

    Reduction: Reduction reactions could target the pyridazine ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide could have several research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific receptors or enzymes.

    Biology: Studying its effects on cellular pathways or as a tool in biochemical assays.

    Industry: Possible applications in materials science, such as in the development of polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The piperazine and pyridazine rings might play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide: can be compared with other compounds containing piperazine, pyridazine, or piperidine rings.

    Examples: Compounds like piperazine derivatives used in antipsychotic drugs, pyridazine-based herbicides, or piperidine-containing pharmaceuticals.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(6-piperidin-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O/c1-17-6-7-18(2)19(16-17)23-22(29)28-14-12-27(13-15-28)21-9-8-20(24-25-21)26-10-4-3-5-11-26/h6-9,16H,3-5,10-15H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKAKGAPYZACKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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